molecular formula C5H5BrN2O2S B599363 Ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylate CAS No. 1030613-07-0

Ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylate

Cat. No. B599363
M. Wt: 237.071
InChI Key: KDZLTNORBKZJKE-UHFFFAOYSA-N
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Patent
US08815858B2

Procedure details

A 500 mL (three neck) round-bottom flask with a stir bar, needle inlet, and a gas outlet to a trap containing a 10% solution of Na2S2O3 was charged with CuBr (1.24 g, 8.67 mmol, 0.1 equiv.) and HBr (48% aqueous solution, 108 mL). The purple solution was cooled to 3° C. (internal, ice bath), to which was added portion-wise a solid mixture of 5-amino-[1,3,4]thiadiazole-2-carboxylic acid ethyl ester (15.0 g, 86.6 mmol) and sodium nitrite (27.0 g, 391.3 mmol, 4.5 equiv.) over the course of 30 min. The reaction mixture was allowed to warm to room temperature for 2 h 15 min. The reaction mixture was diluted with CH2Cl2 and 10% aqueous Na2S2O3 and the layers were separated. The aqueous layer was extracted 3 times with CH2Cl2. The combined organic layers were washed with Brine, dried over MgSO4, and concentrated. The crude product was purified by column chromatography (ISCO XL, 330 g SiO2 column, 20-25% EtOAc/Hexanes) to provide an off-white solid that was triturated with 5% EtOAc/Hexanes. Filtration provided 5-bromo-[1,3,4]thiadiazole-2-carboxylic acid ethyl ester (14.5 g, 71%) as white needles. Concentration and trituration of the mother liquor provided an additional product (2.3 g, 11%).
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
CuBr
Quantity
1.24 g
Type
reactant
Reaction Step Two
Name
Quantity
108 mL
Type
reactant
Reaction Step Two
Quantity
15 g
Type
reactant
Reaction Step Three
Quantity
27 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[BrH:1].[CH2:2]([O:4][C:5]([C:7]1[S:8][C:9](N)=[N:10][N:11]=1)=[O:6])[CH3:3].N([O-])=O.[Na+]>C(Cl)Cl.[O-]S([O-])(=S)=O.[Na+].[Na+]>[CH2:2]([O:4][C:5]([C:7]1[S:8][C:9]([Br:1])=[N:10][N:11]=1)=[O:6])[CH3:3] |f:2.3,5.6.7|

Inputs

Step One
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[O-]S(=O)(=S)[O-].[Na+].[Na+]
Step Two
Name
CuBr
Quantity
1.24 g
Type
reactant
Smiles
Name
Quantity
108 mL
Type
reactant
Smiles
Br
Step Three
Name
Quantity
15 g
Type
reactant
Smiles
C(C)OC(=O)C=1SC(=NN1)N
Name
Quantity
27 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[O-]S(=O)(=S)[O-].[Na+].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
3 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
to which was added portion-wise
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature for 2 h 15 min
Duration
15 min
CUSTOM
Type
CUSTOM
Details
the layers were separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted 3 times with CH2Cl2
WASH
Type
WASH
Details
The combined organic layers were washed with Brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude product was purified by column chromatography (ISCO XL, 330 g SiO2 column, 20-25% EtOAc/Hexanes)
CUSTOM
Type
CUSTOM
Details
to provide an off-white solid
CUSTOM
Type
CUSTOM
Details
that was triturated with 5% EtOAc/Hexanes
FILTRATION
Type
FILTRATION
Details
Filtration

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C=1SC(=NN1)Br
Measurements
Type Value Analysis
AMOUNT: MASS 14.5 g
YIELD: PERCENTYIELD 71%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.